Product packaging for Allocholate(Cat. No.:)

Allocholate

Cat. No.: B1259202
M. Wt: 407.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-PGHAKIONSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl Iso-allocholate is a steroidal compound of significant research interest due to its multifaceted biological activities, demonstrating potential in metabolic, oncology, and infectious disease research. In investigations concerning diabetes, Ethyl Iso-allocholate has exhibited a potent ability to enhance insulin signaling. In vitro studies show it positively modulates the expression of key insulin pathway components, including the insulin receptor (IR), IRS-1, Akt, PI3K, and GLUT4. Molecular docking analyses support these findings, revealing strong binding affinities with these targets, particularly GLUT4 (-8.5 kcal/mol) and PI3K (-8.8 kcal/mol), suggesting a mechanism that may improve cellular glucose uptake . The compound also shows promise in cancer research, where it has demonstrated potent cytotoxicity and caspase-dependent apoptosis in A549 lung cancer cells. In vivo studies in zebrafish models have shown Ethyl Iso-allocholate can inhibit tumor growth by up to 80%, significantly reduce angiogenesis, and suppress liver metastasis by 55%, all while showing a favorable safety profile with zero mortality in the model organism . Furthermore, its antimicrobial properties have been explored through in silico studies, which identify Ethyl Iso-allocholate as a potential inhibitor of dihydropteroate synthase (DHPS) in Escherichia coli. This enzyme is a key target in the folate biosynthesis pathway, and the compound's stable binding, as confirmed by molecular dynamics simulations, suggests a mechanism for disrupting bacterial growth . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39O5- B1259202 Allocholate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H39O5-

Molecular Weight

407.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14-,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

BHQCQFFYRZLCQQ-PGHAKIONSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Synthetic Methodologies for Allocholates and Analogues

Total Synthesis Approaches to Allocholate Stereoisomers

The complete chemical synthesis of this compound stereoisomers from simple precursors is a complex undertaking that requires precise control over multiple stereocenters. Research in this area has focused on developing stereoselective strategies to construct the characteristic allocholane steroid core.

Chiral Synthesis Strategies for this compound Core Structures

The synthesis of the this compound core structure often involves the strategic use of chiral building blocks derived from the "chiral pool," which includes readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.orgelsevierpure.com This approach leverages the inherent chirality of these starting materials to build the complex stereochemistry of the this compound molecule, thereby improving the efficiency of the total synthesis. wikipedia.org

A key challenge in the synthesis of allo bile acids is establishing the trans-A/B ring fusion, which designates them as C5α diastereomers. While various synthetic approaches have been described, issues of stereoselectivity and chemoselectivity in forging this trans ring system remain a significant hurdle. bucknell.edu One notable strategy involves the stereoselective synthesis of allo-bile acids from the more abundant 5β-isomers. researchgate.net This transformation is a critical step as natural sources for allo-bile acids are scarce. researchgate.net

A direct synthesis of allocholic acid and its 3-beta isomer was reported by Mitra and Elliott, providing a foundational methodology in this field. nih.govacs.org This approach highlights the chemical transformations necessary to achieve the desired stereochemistry of the this compound core.

Asymmetric Synthesis of this compound Precursors

Asymmetric synthesis, which involves the creation of chiral molecules from achiral starting materials using chiral catalysts or auxiliaries, is a powerful tool for constructing enantiomerically pure precursors for this compound synthesis. nih.gov These methods are crucial for controlling the absolute stereochemistry of the final product.

Enzymatic strategies offer a highly selective approach to asymmetric synthesis, capitalizing on the chemo-, regio-, and stereoselectivity of enzymes. nih.gov For instance, enzymes can be used to introduce specific hydroxyl groups or to resolve racemic mixtures of synthetic intermediates with high enantiomeric purity. The use of enzymes in asymmetric reactions can transform a prochiral compound into a chiral product in an enantiopure form. nih.gov

Organocatalysis, employing small organic molecules as catalysts, has also emerged as a valuable strategy in asymmetric synthesis. researchgate.net Chiral organocatalysts can be designed to promote specific stereoselective reactions, such as aldol (B89426) or Michael additions, which are fundamental bond-forming reactions in the synthesis of complex molecules like this compound precursors.

Semi-Synthetic Derivatization of Natural Allocholates

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, is a common and efficient way to produce a variety of this compound analogues. frontiersin.org This approach takes advantage of the readily available allocholic acid scaffold to introduce new functional groups and explore structure-activity relationships.

Functionalization Techniques for this compound Hydroxyl Groups

The hydroxyl groups of allocholic acid, located at positions 3α, 7α, and 12α, are primary targets for functionalization. The selective modification of these hydroxyl groups is a key aspect of creating diverse this compound derivatives. researchgate.net The reactivity of these hydroxyl groups can be influenced by their steric and electronic environment, allowing for regioselective reactions.

Various strategies have been developed for the site-selective transformation of hydroxyl groups, including esterification, etherification, and oxidation. nih.gov The choice of reagents and reaction conditions can direct the functionalization to a specific hydroxyl group. For example, protection and deprotection strategies are widely used in multi-step syntheses to selectively modify one hydroxyl group while others are masked. researchgate.net

Esterification and Etherification of Allocholates

Esterification is a common method for modifying the hydroxyl groups of allocholates. The Fischer-Speier esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a widely used method for producing esters. masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible and is often driven to completion by removing water from the reaction mixture. chemguide.co.uk Esters can also be synthesized from alcohols using acyl chlorides or acid anhydrides, which are more reactive than carboxylic acids. chemguide.co.uk

Table 1: Common Esterification Methods for Alcohols

Method Reagents Conditions Reference
Fischer Esterification Carboxylic acid, alcohol, acid catalyst (e.g., H₂SO₄) Heat, often with removal of water masterorganicchemistry.commasterorganicchemistry.com
Acyl Chloride Method Acyl chloride, alcohol, base (e.g., pyridine) Typically at room temperature chemguide.co.uk
Acid Anhydride Method Acid anhydride, alcohol Often requires warming chemguide.co.uk

Etherification, the formation of an ether linkage, is another important functionalization reaction for this compound hydroxyl groups. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic method for forming ethers. organic-chemistry.org More recent methods include acid-catalyzed direct etherification of alcohols and reductive etherification. researchgate.net

Table 2: Selected Etherification Strategies for Alcohols

Method Reagents Description Reference
Williamson Ether Synthesis Alcohol, strong base, alkyl halide Formation of an alkoxide followed by nucleophilic substitution organic-chemistry.org
Acid-Catalyzed Dehydration Two molecules of alcohol, strong acid Typically requires high temperatures and is suitable for symmetrical ethers researchgate.net

Synthesis of Sulfated this compound Derivatives

Sulfation is a key biological transformation of bile acids, and the synthesis of sulfated this compound derivatives is of significant interest for studying their biological activities. Sulfated bile acids have been shown to have altered physiological and pharmacological properties compared to their non-sulfated counterparts. nih.gov

The synthesis of sulfated allocholates typically involves the reaction of the parent bile acid with a sulfating agent. A common method for the sulfation of alcohols is the use of sulfur trioxide-pyridine complex. nih.gov This reagent is effective for the sulfation of hydroxyl groups on the steroid nucleus. The resulting sulfate (B86663) esters are often isolated as their salts. nih.gov

Research has shown that the sulfation of bile acids can influence their turnover and excretion rates. For example, in patients with liver cirrhosis, sulfated cholic acid and chenodeoxycholic acid are excreted more rapidly than their unsulfated forms. nih.gov

Synthesis of Triamino this compound Derivatives for Supramolecular Architectures

The rigid, polycyclic structure of the this compound skeleton makes it an excellent scaffold for applications in supramolecular chemistry. By introducing specific functional groups at defined positions, researchers can create pre-organized receptors for guest molecules. A significant example of this is the synthesis of triamino this compound derivatives designed to act as anion receptors.

The synthesis of a "triamino-analogue" of methyl this compound demonstrates a strategic approach to transforming a common natural product into a highly specialized functional molecule. researchgate.netbris.ac.uk The process begins with cholic acid, a readily available bile acid that shares the core steroid framework but differs in the stereochemistry at the A/B ring junction (5β configuration). The key steps involve converting the 3α, 7α, and 12α hydroxyl groups into amino groups and, crucially, epimerizing the C5 proton from the β-position (cholic series) to the α-position (allocholic series). This transformation results in an all-trans-fused polycyclic skeleton, which is more rigid and linear than the parent cholic acid framework. researchgate.net

The resulting triamine, with its co-directed axial amino groups, serves as a highly effective scaffold. The amino functionalities can be further converted into hydrogen-bond-donating groups, such as ureas or thioureas, creating a pre-organized cavity that is complementary to the geometry of specific anions. researchgate.netbris.ac.uk This work illustrates the potential of the allocholanoyl skeleton as a foundational structure for building complex and functional supramolecular hosts.

Key Transformations in the Synthesis of a Triamino this compound Analogue
StepTransformationReagents/ConditionsPurpose
1Hydroxyl to Azide (B81097) ConversionDiphenylphosphoryl azide (DPPA), Diisopropylazodicarboxylate (DIAD)Introduction of nitrogen functionality with inversion of configuration.
2C5 EpimerizationAcid or base-catalyzed equilibrationConversion of the 5β (cholan) to the 5α (allocholan) skeleton for increased rigidity.
3Azide ReductionHydrogenation (e.g., H₂, Pd/C) or Staudinger reactionFormation of the three primary amino groups.
4FunctionalizationIsocyanates or isothiocyanatesConversion of amines to urea (B33335) or thiourea (B124793) groups to create the anion binding pocket.

Enantioselective Synthesis in Allocholates Research

The term "enantioselective synthesis" typically refers to methods that create a chiral molecule from achiral or racemic precursors, yielding an excess of one enantiomer. In the context of allocholates, however, the research landscape is different. Allocholates and their analogues are most commonly synthesized from naturally occurring, enantiomerically pure starting materials, a strategy known as the "chiral pool" approach. mdpi.com

Bile acids such as cholic acid, deoxycholic acid, and chenodeoxycholic acid are produced in nature as single enantiomers. Their tetracyclic core contains multiple stereocenters with a defined absolute configuration. Consequently, the primary challenge in this compound synthesis is not the de novo creation of chirality but rather the diastereoselective control of reactions on the existing chiral scaffold. scispace.com When new stereocenters are introduced—for instance, during the modification of side chains or the functionalization of the steroid rings—it is crucial to control the reaction to produce the desired diastereomer.

While the total asymmetric synthesis of the steroid skeleton from simple achiral building blocks is a classic and formidable challenge in organic chemistry, it is not the standard approach for accessing this compound derivatives due to the availability of inexpensive chiral precursors. nih.gov Research in the broader field of steroid synthesis has explored various strategies, including asymmetric cyclization reactions catalyzed by chiral amino acids to build the core ring system with high enantiomeric purity. scispace.com However, for this compound chemistry, the focus remains firmly on leveraging the inherent chirality of natural bile acids.

Common Chiral Pool Precursors for Steroid Scaffold Synthesis
PrecursorCore StructureKey StereocentersNatural Abundance
Cholic Acid5β-Cholan-24-oic acid3α(OH), 7α(OH), 12α(OH)High
Deoxycholic Acid5β-Cholan-24-oic acid3α(OH), 12α(OH)High
Chenodeoxycholic Acid5β-Cholan-24-oic acid3α(OH), 7α(OH)High
HecogeninSpirostan skeletonIncludes 5α stereochemistryModerate

Methodological Advancements in this compound Chemical Synthesis

Recent advancements in the chemical synthesis of allocholates have moved beyond simple derivatization to the development of sophisticated methodologies for regioselective functionalization and the construction of complex molecular architectures. mdpi.com The three secondary hydroxyl groups at the 3α, 7α, and 12α positions present a significant challenge in selective modification due to their similar chemical environments.

Methodological progress has focused on achieving high regioselectivity, allowing chemists to differentiate between these positions and build highly specific structures. This is particularly crucial in the synthesis of "cholapods"—podand-type architectures where a single bile acid molecule is used as a scaffold for convergent functionality. mdpi.com Strategies involve the careful choice of reagents and reaction conditions that exploit subtle differences in steric hindrance between the axial 7α and 12α positions and the equatorial 3α position.

For instance, selective protection and deprotection sequences have been developed to allow for the stepwise modification of each hydroxyl group. One notable advancement is the regioselective protection of the 12α-amino group in a triamino derivative by using an o-nitrophenylsulfonyl (oNs) group, which preferentially reacts at this position over the 7α position. mdpi.com Such methods are essential for creating asymmetrically functionalized scaffolds used in combinatorial chemistry and the development of highly selective molecular receptors. Furthermore, modern oxidation methods, such as using silver carbonate on celite, allow for the efficient and selective conversion of specific hydroxyl groups to ketones, providing key intermediates for further transformations. chemicalbook.com

Methodologies for Regioselective Functionalization of Cholate Scaffolds
PositionRelative Reactivity/EnvironmentExample Method/ReagentOutcome
3α-OHEquatorial, less hinderedSelective acetylation followed by selective deacetylationIsolation of the 3-OH group for further oxidation or substitution.
7α-OHAxial, hinderedProtection strategies exploiting kinetic controlDifferentiation from the 12α-OH group.
12α-OHAxial, hinderedo-Nitrophenylsulfonyl chloride (o-NsCl) on a diaminePreferential protection of the 12α-amino group over the 7α. mdpi.com
3α-OHEquatorial hydroxylAg₂CO₃ on CeliteSelective oxidation to the 3-oxo derivative. chemicalbook.com

Biosynthetic Pathways of Allocholates in Biological Systems

Elucidation of Allocholate Biosynthetic Routes in Prokaryotic Systems

In prokaryotes, particularly within the gut microbiota, allocholates are primarily formed as secondary bile acids through the biotransformation of host-derived primary bile acids. nih.govfrontiersin.org This process is carried out by a variety of gut bacteria, predominantly from the Firmicutes phylum. nih.gov

The bacterial production of allocholates from primary bile acids such as cholic acid involves a series of enzymatic reactions. While the complete cascade for this compound synthesis is an area of ongoing research, key enzymatic activities have been identified. The process can be initiated by the deconjugation of conjugated primary bile acids by bile salt hydrolases (BSHs). nih.govmdpi.com The subsequent transformation of the steroid nucleus is catalyzed by a suite of enzymes, including hydroxysteroid dehydrogenases (HSDHs). nih.govnih.gov

The formation of the "allo-" configuration involves the conversion of a 3-oxo-Δ⁴ intermediate to a 3-oxo-5α (allo) steroid. This is a critical step that differentiates the allo pathway from the more common pathway leading to 5β (cis) secondary bile acids. nih.gov Recent studies have identified novel reductases in gut microbes, such as Lachnoclostridium scindens, that are responsible for the formation of allo-deoxycholic acid (allo-DCA) and allo-lithocholic acid (allo-LCA). nih.gov

Interactive Table: Key Enzymatic Activities in Bacterial this compound Formation

Enzyme/Enzyme ClassFunctionBacterial Phylum/Genus Example
Bile Salt Hydrolase (BSH)Deconjugation of primary bile acidsFirmicutes (Lactobacillus, Clostridium), Bacteroidetes (Bacteroides)
3α-Hydroxysteroid Dehydrogenase (3α-HSDH)Oxidation of the 3α-hydroxyl groupFirmicutes (Clostridium)
3-oxo-Δ⁴-5α-reductaseFormation of the 5α (allo) steroid nucleusFirmicutes (Lachnoclostridium)
7α-Hydroxysteroid Dehydrogenase (7α-HSDH)Dehydroxylation at the C7 positionFirmicutes (Clostridium)

The genes encoding the enzymes for secondary bile acid metabolism in bacteria are often organized into biosynthetic gene clusters (BGCs). researchgate.net The most well-characterized of these is the bile acid-inducible (bai) operon, which is responsible for the 7α-dehydroxylation of primary bile acids. mdpi.com While the bai operon is primarily associated with the formation of deoxycholic acid and lithocholic acid, some of its enzymatic machinery may be involved in the initial steps leading to this compound precursors.

Genomic studies of gut bacteria have begun to identify gene clusters that contain genes for HSDHs and reductases potentially involved in allo-bile acid synthesis. For instance, transcriptome profiling of L. scindens has revealed a potential bile acid-inducible 3-oxo-Δ⁴-5ɑ-reductase. nih.gov The systematic identification of BGCs across a wide range of gut microbes is an active area of research that promises to further elucidate the genetic basis of this compound production. biorxiv.org

Interactive Table: Gene Clusters Implicated in Secondary Bile Acid Metabolism

Gene ClusterPrimary FunctionKey GenesBacterial Species Example
bai operon7α-dehydroxylationbaiA-IClostridium scindens, Clostridium hylemonae
Putative allo-bile acid synthesis cluster5α-reduction3-oxo-Δ⁴-5ɑ-reductaseLachnoclostridium scindens

Comparative Analysis of this compound Biosynthetic Diversification

The biosynthesis of allocholates, primarily allocholic acid, is not a universally conserved pathway among vertebrates. Instead, its prevalence and the specific enzymatic machinery involved show significant diversification across different animal groups, reflecting evolutionary adaptations related to diet and physiology.

The critical juncture determining whether an organism will produce 5α (allo) or 5β (conventional) bile acids lies in the stereospecific reduction of the Δ4-3-keto intermediate, 7α-hydroxy-4-cholesten-3-one. This reaction is catalyzed by steroid 5α-reductases or 5β-reductases, respectively. While most mammals predominantly express 5β-reductase (specifically aldo-keto reductase 1D1, AKR1D1) for bile acid synthesis, some species have evolved to utilize 5α-reductase for this purpose, leading to the production of allocholates as their primary bile acids.

This compound Synthesis in Aves (Birds):

In the avian world, the composition of bile acids is notably diverse. Allocholic acid has been identified as a dominant primary bile acid, particularly in carnivorous bird species mdpi.com. This indicates a prominent 5α-reductase activity in the hepatic bile acid synthesis pathway of these animals. In germ-free chickens, the primary bile acids observed are cholic acid, chenodeoxycholic acid, and allocholic acid, further confirming the capacity for both 5α and 5β-reduction in their liver cells mdpi.com. The prevalence of allocholic acid in carnivorous birds suggests a potential evolutionary adaptation related to the digestion of high-fat, high-protein diets.

This compound Synthesis in Reptilia (Reptiles):

Significant diversification of bile acid synthesis is also evident in reptiles. Iguanian lizards, for instance, utilize 5α C24 bile acids like allocholic acid as their primary bile salts nih.gov. This points to a highly active 5α-reductase pathway in the liver of these reptiles. The resulting planar structure of allocholic acid may confer specific physiological advantages in the reptilian digestive system.

This compound Synthesis in Mammals:

In most mammals, allocholates are typically found in trace amounts. However, their synthesis can be upregulated under certain conditions. During liver regeneration in rats, a transient increase in the expression of 5α-reductase relative to 5β-reductase leads to the temporary appearance of allo-bile acids in the bile nih.gov. Furthermore, in humans with a genetic deficiency in Δ4-3-oxosteroid 5β-reductase (AKR1D1), there is a characteristic accumulation of 5α-reduced (allo-) bile acids researchgate.net. This demonstrates that the substrate for 5α-reductase is available, and when the 5β-pathway is compromised, the synthesis of allocholates can become significant.

The table below summarizes the diversification of the key reductase enzyme in bile acid synthesis across different vertebrate groups.

Vertebrate GroupPredominant Reductase in Bile Acid SynthesisResulting Primary Bile Acid StereochemistryExamples of this compound Presence
Most Mammals5β-reductase (AKR1D1)5β (e.g., Cholic acid, Chenodeoxycholic acid)Trace amounts; increased in 5β-reductase deficiency and liver regeneration
Carnivorous Birds5α-reductase5α (Allocholic acid)Dominant primary bile acid
Iguanian Lizards5α-reductase5α (Allocholic acid)Primary bile salt

This comparative analysis reveals that the diversification of this compound biosynthesis is primarily a result of the differential expression and evolution of the 5α- and 5β-reductase enzymes. The predominance of allocholates in certain non-mammalian vertebrates suggests that this biosynthetic pathway is an ancestral or independently evolved trait that has been retained or selected for in lineages with specific dietary and metabolic requirements. The latent capacity for this compound synthesis in mammals, which becomes apparent in certain pathological and regenerative states, underscores the plasticity and evolutionary history of bile acid metabolism.

Enzymatic Interactions and Molecular Mechanisms of Allocholates

Kinetic Analysis of Allocholate-Enzyme Interactions

The kinetic analysis of how allocholates interact with enzymes is crucial for understanding their biological effects. These studies measure the rates of enzyme-catalyzed reactions to determine how the presence of an this compound affects enzyme affinity for its substrate and its maximum reaction velocity.

This compound compounds have demonstrated varied enzyme inhibition profiles. The most extensively studied interaction is the inhibition of Dihydropteroate (B1496061) Synthase (DHPS) by ethyl iso-allocholate. josvasmouau.comresearchgate.netijpsonline.com DHPS is a critical enzyme in the folate biosynthesis pathway of microorganisms, making it a target for antimicrobial agents. ijpsonline.com Ethyl iso-allocholate has been identified as a potent inhibitor of this enzyme in Escherichia coli. researchgate.netijpsonline.com

In addition to its effects on microbial enzymes, ethyl iso-allocholate has shown inhibitory activity against other targets. In vitro studies have documented its bioactivity against Pseudomonas aeruginosa, with inhibition rates dependent on the concentration. researchgate.net For instance, at concentrations of 1000, 500, and 250 µg/mL, ethyl iso-allocholate exhibited inhibition rates of 41%, 27%, and 35%, respectively, against P. aeruginosa. researchgate.net This suggests that the inhibitory capacity of allocholates can vary based on the specific enzyme and organism . While the primary documented mechanism for ethyl iso-allocholate against DHPS is competitive inhibition, other studies have noted that certain complex molecules can exhibit a mixed inhibition mechanism against enzymes like acetylcholinesterase (AChE), suggesting interactions with both the catalytic and peripheral anionic sites. eurasia2018.org

Allosteric modulation is a key mechanism for regulating protein function, where a molecule binds to a site on the enzyme other than the active site (an allosteric site). libretexts.orguniversiteitleiden.nl This binding event causes a conformational change in the enzyme, which in turn alters the active site's affinity for its substrate. universiteitleiden.nlwikipedia.org Allosteric modulators can either enhance (positive modulators) or decrease (negative modulators) the enzyme's activity. libretexts.orgwikipedia.org This mechanism allows for a more nuanced "dimmer switch" control of enzyme function rather than a simple "on/off" switch. addextherapeutics.com

In the context of allocholates, the most thoroughly investigated interaction involves ethyl iso-allocholate and the enzyme Dihydropteroate Synthase (DHPS). The mechanism described in these studies is one of competitive inhibition, where ethyl iso-allocholate, as a substrate analog of p-aminobenzoic acid (PABA), competes for binding at the enzyme's active site. ijpsonline.comscispace.com This is distinct from allosteric inhibition, where the inhibitor would bind to a secondary site. nih.gov While allosteric regulation is a critical concept in enzyme kinetics, current research on ethyl iso-allocholate's effect on DHPS points towards a competitive, rather than allosteric, mode of action. ijpsonline.comlibretexts.orgscispace.com

Molecular Basis of Dihydropteroate Synthase (DHPS) Inhibition by Ethyl Iso-allocholate

The inhibition of E. coli Dihydropteroate Synthase (DHPS) by ethyl iso-allocholate serves as a primary example of an this compound's molecular interaction with an enzyme. researchgate.netijpsonline.com DHPS is essential for folate biosynthesis in many bacteria, and its inhibition can disrupt microbial proliferation. ijpsonline.com The interaction is characterized by the specific binding of ethyl iso-allocholate to the enzyme's active site, leading to a stable, inhibited complex. researchgate.netijpsonline.com

Molecular docking studies have elucidated the specific interactions between ethyl iso-allocholate and the ligand-binding site of DHPS. researchgate.netscispace.com The binding is stabilized by the formation of multiple hydrogen bonds with key amino acid residues within the active site. The DHPS-ethyl iso-allocholate interaction involves a total of five hydrogen bonds. researchgate.net Specifically, the compound forms two hydrogen bonds with the residue Arg63 and another two with Ser222. An additional hydrogen bond is formed with the residue Thr62. researchgate.net This network of hydrogen bonds anchors the inhibitor within the binding pocket, preventing the natural substrate from binding and thus inhibiting the enzyme's function.

Table 1: Hydrogen Bond Interactions between Ethyl Iso-allocholate and DHPS Residues

Interacting DHPS ResidueNumber of Hydrogen Bonds
Arg632
Ser2222
Thr621

Data sourced from Malathi et al., 2017. researchgate.net

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in modeling the formation and stability of the DHPS-ethyl iso-allocholate complex. researchgate.netscispace.com Molecular docking analyses are used to predict the preferred binding orientation of the ligand to the enzyme and to score the strength of the interaction. scispace.com

In these studies, ethyl iso-allocholate demonstrated a high binding affinity for DHPS, as indicated by a C-score value of 4. researchgate.netscispace.com The C-score is a consensus scoring function that evaluates the quality of the docking pose. ijpsonline.com Subsequent MD simulations, run for periods such as 50 nanoseconds, were used to assess the stability of this docked complex over time. scispace.com The results of these simulations confirmed that the DHPS-ethyl iso-allocholate complex remained more stable throughout the simulation compared to complexes with other potential inhibitors. researchgate.netijpsonline.com

Table 2: Docking Scores for Ligands with DHPS

LigandC-Score
Ethyl Iso-allocholate4
9,12,15-octadecatrienoic acid-2,3-dihydroxypropyl ester3

Data sourced from Malathi et al., 2017. researchgate.netscispace.com

The RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein. ijpsonline.com Analysis of the DHPS-ethyl iso-allocholate complex showed reduced fluctuations in key residues compared to the free enzyme. For example, residues GLY31, GLY65, SER98, and ALA128 in the free enzyme showed high fluctuations, which were significantly dampened upon binding of ethyl iso-allocholate. ijpsonline.com This increased rigidity upon binding is a hallmark of effective enzyme inhibition. ijpsonline.com

Table 3: RMSF Fluctuation Values (in nm) for Key DHPS Residues

ResidueFree DHPS Fluctuation (nm)DHPS-Ethyl Iso-allocholate Complex Fluctuation (nm)
GLY310.290.26
GLY650.460.42
SER980.210.12
ALA1280.430.13

Data sourced from Malathi et al., 2016. ijpsonline.com

Interactions with Inflammasome and Apoptotic Enzymes

The inflammasome is a multi-protein complex that plays a critical role in the innate immune system by initiating inflammatory responses. uniprot.org It activates inflammatory caspases, such as caspase-1, which in turn process pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active forms. frontiersin.org

Molecular Docking and Dynamics with Caspase-1

Molecular docking studies have been employed to investigate the interaction between this compound derivatives and caspase-1, a key enzyme in the inflammatory cascade. nih.govresearchgate.net Caspase-1 exists as a heterodimer, and its activation is crucial for the inflammatory process. uniprot.org One derivative, Ethyl iso-allocholate, has been identified as having a strong binding affinity for caspase-1. researchgate.netcmbr-journal.com This interaction is thought to be linked to the compound's potential anti-inflammatory activity. bionaturajournal.com

In silico analyses of extracts from Phyllanthus nivosus leaf revealed that Ethyl iso-allocholate demonstrated the highest binding affinity for caspase-1 among 40 identified compounds. nih.govresearchgate.net This strong interaction suggests a potential modulatory effect on the enzyme's activity. bionaturajournal.com The binding involves interactions with amino acid residues within the binding pocket of the enzyme, comparable to known inhibitors like Pralnacasan (B1678038). researchgate.net

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Ethyl iso-allocholate Caspase-1Not explicitly stated in provided resultsInteracts with residues at the binding pocket researchgate.net
Pralnacasan (Standard) Caspase-1Not explicitly stated in provided resultsBinds to the active site researchgate.net
Isoledene Caspase-1Not explicitly stated in provided resultsInteracts at the pralnacasan binding site bionaturajournal.com

This table summarizes the molecular docking findings. Specific binding affinity values were not available in the search results, but the strong interaction of Ethyl iso-allocholate with Caspase-1 was consistently highlighted.

Enzymatic Assays for Caspase Family Modulation

Enzymatic assays are essential for determining the activity of caspases and how they are modulated by various compounds. nih.govmerckmillipore.combio-techne.com These assays typically measure the cleavage of a specific substrate that, upon being acted on by the caspase, produces a detectable signal, such as a colorimetric or fluorescent product. merckmillipore.combio-techne.com For instance, caspase-1 activity can be determined by monitoring the cleavage of a tetrapeptide substrate. uniprot.org

Research on Ethyl iso-allocholate has utilized such assays to confirm its effects on caspase-dependent apoptosis. researchgate.net In one study, a Caspase-Glo assay was used, which measures caspase activity by the amount of luminescence produced. researchgate.net Treatment of cancer cells with Ethyl iso-allocholate resulted in significantly higher luminescence compared to the control group, indicating increased caspase activity and a higher number of apoptotic cells. researchgate.net This finding was further supported by western blot analysis, which showed the expression of cleaved caspase following treatment with Ethyl iso-allocholate. researchgate.net These results suggest that the compound can modulate the activity of caspases involved in the apoptotic pathway. researchgate.net

Modulation of Carbohydrate Metabolism Enzymes by Allocholates

This compound derivatives have been investigated for their potential to modulate key enzymes involved in carbohydrate digestion, specifically alpha-amylase and alpha-glucosidase. texilajournal.com Inhibiting these enzymes is a therapeutic strategy for managing postprandial hyperglycemia by delaying the breakdown and absorption of carbohydrates. mdpi.comwikipedia.org

Alpha-Amylase Inhibition Mechanisms

Alpha-amylase is an enzyme that hydrolyzes complex starches into smaller oligosaccharides in the small intestine. wikipedia.org By inhibiting this enzyme, the rate of carbohydrate digestion is reduced. mdpi.com

Ethyl iso-allocholate (EIA) has demonstrated a dose-dependent inhibitory effect on alpha-amylase. texilajournal.comtexilajournal.com While not as potent as the standard drug acarbose, EIA shows significant inhibition at higher concentrations. texilajournal.comtexilajournal.com The mechanism of inhibition for many plant-derived compounds involves binding to the enzyme, often through hydrogen bonds or van der Waals forces, which retards the enzyme's catalytic activity. mdpi.com Kinetic studies on other inhibitors have shown that this can occur through competitive, non-competitive, or mixed-type inhibition, where the inhibitor may bind to the enzyme's active site or an allosteric site to alter its conformation and reduce its efficacy. gsconlinepress.comfrontiersin.org

InhibitorConcentration (µg)Alpha-Amylase Inhibition (%)
Ethyl iso-allocholate (EIA) 1018.0 texilajournal.com
5071.3 texilajournal.comtexilajournal.com
Acarbose (Standard) 1040.54 texilajournal.com
5096.0 texilajournal.comtexilajournal.com

This table presents the comparative inhibitory effects of Ethyl iso-allocholate and Acarbose on alpha-amylase activity.

Alpha-Glucosidase Inhibition Mechanisms

Alpha-glucosidase enzymes are located in the brush border of the small intestine and are responsible for breaking down disaccharides and oligosaccharides into absorbable monosaccharides like glucose. wikipedia.orgnih.gov Inhibition of this enzyme directly slows the absorption of glucose into the bloodstream. mdpi.com

Similar to its effect on alpha-amylase, Ethyl iso-allocholate has been shown to effectively inhibit alpha-glucosidase in a dose-dependent manner. texilajournal.comtexilajournal.com Studies on other natural inhibitors reveal that they can act as competitive, non-competitive, or mixed-type inhibitors. nih.govmdpi.com They bind to amino acid residues within or outside the enzyme's active site, inducing conformational changes that decrease its activity. frontiersin.org This binding prevents the enzyme from effectively processing its carbohydrate substrate, thus reducing the rate of glucose release and absorption. nih.gov

InhibitorConcentration (µg)Alpha-Glucosidase Inhibition (%)
Ethyl iso-allocholate (EIA) 1015.4 texilajournal.com
5070.25 texilajournal.comtexilajournal.com
Acarbose (Standard) 1043.4 texilajournal.com
5095.7 texilajournal.comtexilajournal.com

This table shows the comparative inhibitory effects of Ethyl iso-allocholate and Acarbose on alpha-glucosidase activity.

Receptor Binding and Molecular Recognition by Allocholates

Structural Characterization of Allocholate-Receptor Complexes

The stability of the this compound-receptor complex is determined by a combination of intermolecular forces. The specific geometry and chemical properties of the this compound molecule and the receptor's binding pocket dictate the nature of these interactions.

Hydrogen bonds play a crucial role in the specific recognition and stable binding of allocholates to their receptors. The this compound structure contains multiple hydroxyl (-OH) groups which can act as both hydrogen bond donors and acceptors. In the binding pockets of receptors like those in the insulin (B600854) signaling pathway and GPCRs, these hydroxyl groups can form hydrogen bonds with the polar amino acid residues. texilajournal.combiorxiv.org For example, the docking analysis of Ethyl iso-allocholate with targets like PI3K and GLUT4 revealed that its binding affinity is supported by these hydrogen bonding interactions. texilajournal.comtexilajournal.com Similarly, structural analyses of the GPBAR/TGR5 receptor show a large ligand pocket containing sporadic polar groups designed to form hydrogen bonds with the amphipathic core of bile acids. biorxiv.org The precise network of these bonds ensures the correct orientation of the ligand within the binding site.

Supramolecular Chemistry of this compound-Derived Receptors

The rigid, polycyclic structure of the this compound skeleton has made it a valuable scaffold in the field of supramolecular chemistry. nih.gov This area of science focuses on "the chemistry beyond the molecule," investigating the design and synthesis of systems held together by non-covalent interactions. scielo.brnih.gov The predictable and well-defined three-dimensional geometry of this compound derivatives provides an excellent platform for creating highly organized host molecules capable of molecular recognition, a process involving specific binding between a host and a guest molecule through non-covalent forces. nih.govmdpi.comwikipedia.org

Design Principles for Anion Recognition Receptors

The development of synthetic receptors for anions is a significant goal in supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. rsc.orgusd.edu Designing these receptors presents unique challenges due to the varied geometries and high hydration energies of anions. frontiersin.org Effective design relies on several key principles, many of which are exemplified by receptors derived from the this compound framework.

Core Principles of Anion Receptor Design:

Preorganization: A fundamental concept in host-guest chemistry is that receptors with binding sites that are already organized for guest complexation will bind more strongly than flexible receptors that must adopt the correct conformation upon binding. The rigid all-trans polycyclic skeleton of this compound is an ideal preorganized scaffold. nih.govrsc.org

Complementarity: The size, shape, and electronic properties of the receptor's binding cavity must be complementary to the target anion. nih.govwikipedia.org The this compound framework allows for the precise spatial arrangement of functional groups to create a binding pocket tailored for a specific anion.

Convergent Functional Groups: Receptors typically use multiple non-covalent interactions to bind a guest. These interactions should be arranged to converge on the bound guest. Hydrogen bonding is a dominant interaction used in anion recognition, often employing N-H groups from ureas, amides, or other functionalities as hydrogen-bond donors. nih.gov

Electrostatic Interactions: The electrostatic attraction between a positively charged or electron-deficient region of a host and a negatively charged anion is a powerful binding force. rsc.org

This compound as a Scaffold for Anion Receptors:

Researchers have successfully transformed cholic acid into a triamino-analogue of methyl this compound, creating a powerful building block for anion receptors. nih.govbris.ac.uk This was achieved by creating a derivative with an all-trans polycyclic allocholanoyl skeleton featuring co-directed, axial amino groups at the 3, 7, and 12 positions. rsc.org This specific orientation makes the molecule a preorganized scaffold. nih.gov

These amino groups can be readily functionalized, for instance, by reacting them with isocyanates to form urea (B33335) groups. rsc.org The resulting tris-urea derivative possesses a tripod of hydrogen-bond-donating N-H groups, creating a convergent binding pocket perfectly suited for recognizing and binding anions like chloride or carboxylates. The rigidity of the steroid backbone ensures that the binding groups maintain their optimal orientation, minimizing the entropic penalty of binding.

Design PrincipleImplementation in this compound-Derived Receptors
Preorganization The rigid, all-trans steroid skeleton holds functional groups in a fixed orientation. nih.gov
Complementarity The tripod arrangement of functional groups (e.g., ureas) creates a cavity suitable for tetrahedral or spherical anions. rsc.org
Hydrogen Bonding Functionalization of the axial amino groups into ureas or amides provides strong N-H hydrogen bond donors. nih.govrsc.org
Directionality The axial orientation of the substituent groups on the this compound framework directs the binding interactions in a highly specific geometry. rsc.org

Self-Assembly and Supramolecular Architectures from Allocholates

Self-assembly is the spontaneous organization of individual components into ordered structures, governed by specific, local interactions. nih.gov This process is fundamental to creating complex and functional supramolecular systems. nih.gov The use of well-defined molecular building blocks is crucial for controlling the resulting architecture. scielo.br this compound derivatives, with their rigid structure and defined points for functionalization, are excellent candidates for use as building blocks in supramolecular self-assembly. nih.gov

The concept of hierarchical self-assembly involves multiple, sequential organization steps, where smaller self-assembled structures serve as the building blocks for larger, more complex architectures. rsc.org The directional and specific non-covalent interactions (e.g., hydrogen bonds) engineered into this compound-based receptors can drive their assembly into discrete, higher-order structures.

While complex, multi-component self-assembled systems from allocholates are an emerging area, the design of the triamino-analogue of methyl this compound explicitly considers its potential as a scaffold for such purposes. nih.govrsc.org The defined geometry, where three functional groups point from one face of the steroid, allows for programmed interactions. For example, one can envision these molecules assembling into larger, ordered patterns where the steroid backbones provide a structural framework and the functional groups direct the intermolecular connections. Such assemblies could lead to the formation of materials with ordered nanopores or channels, with potential applications in molecular separation or sensing. google.de The creation of these architectures relies on the same non-covalent forces that govern molecular recognition, including hydrogen bonding and van der Waals interactions, to guide the assembly process. rsc.org

Metabolic Fate and Biotransformation of Allocholates in Vitro Investigations

In Vitro Models for Allocholate Biotransformation

Hepatic in vitro systems, such as liver microsomes and S9 fractions, are fundamental in studying the metabolism of bile acids. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) monooxygenases. sigmaaldrich.com The S9 fraction is a supernatant from a liver homogenate centrifuged at 9000g, containing both microsomes and the cytosolic fraction. wikipedia.org This combination allows for the investigation of both Phase I and most Phase II metabolic reactions. wikipedia.orgnih.gov

While direct studies on this compound metabolism in these systems are limited, research on other major bile acids provides a framework for potential biotransformations. A study utilizing a cofactor-fortified liver S9 fraction model to compare the metabolism of cholic acid, chenodeoxycholic acid, lithocholic acid, and ursodeoxycholic acid across different species revealed significant metabolic differences. nih.gov The primary pathways identified were hydroxylation (Phase I) and amidation, sulfation, and glucuronidation (Phase II). nih.gov It is plausible that allocholates undergo similar transformations within these hepatic models. For instance, hydroxylation would introduce additional hydroxyl groups onto the steroid nucleus, while conjugation reactions would increase water solubility for excretion.

Table 1: Comparison of Hepatic In Vitro Systems for Bile Acid Metabolism Studies

In Vitro System Components Metabolic Phases Covered Advantages
Liver Microsomes Endoplasmic reticulum vesicles Primarily Phase I (e.g., CYP450-mediated oxidation) High concentration of Phase I enzymes; well-established protocols. sigmaaldrich.comthermofisher.com

| Liver S9 Fraction | Microsomes and Cytosol | Phase I and Phase II (e.g., sulfation, glucuronidation, glutathione (B108866) conjugation) | More complete metabolic profile than microsomes alone; easy to prepare. nih.govwikipedia.orgkosheeka.com |

The gut microbiome plays a pivotal role in the biotransformation of primary bile acids into a vast array of secondary bile acids. nih.gov In vitro gut fermentation models, which utilize fecal slurries or defined microbial consortia in anaerobic conditions, are employed to study these transformations. nih.govoaepublish.comgutmicrobiotaforhealth.com These models have been crucial in demonstrating that gut bacteria are responsible for the formation of secondary allo-bile acids. nih.gov

Research has shown that anaerobic bacteria in the gut can act on 3-oxo-Δ4,6 intermediates, which are formed during the 7-dehydroxylation of primary bile acids, to generate allo-bile acids. nih.gov A key discovery in this area is the identification of novel enzymes from gut Firmicutes that are responsible for creating secondary allo-bile acids. This highlights the significant capacity of the intestinal microbiota to diversify the bile acid pool.

Cell-based assays using cultured cells, such as primary hepatocytes or hepatoma cell lines (e.g., HepaRG), offer a more holistic view of metabolism within an intact cellular environment. nih.govwur.nlnih.gov These models contain a full complement of metabolic enzymes and transport systems, allowing for the study of the complete metabolic profile of a compound. nih.govspringernature.comresearchgate.net

While comprehensive metabolic profiling of allocholates in cell-based assays is an area of ongoing research, studies on other bile acids in models like sandwich-cultured human hepatocytes (SCHHs) and HepaRG cells have demonstrated their utility. nih.govwur.nl These systems have been used to analyze bile acid synthesis, conjugation, and transport. nih.govwur.nlnih.gov For allocholates, these assays could be used to identify metabolites, quantify metabolic rates, and understand the regulation of their metabolic pathways within a living cell. One study investigated the transport of tauro-allocholic acid (TACA) in cells expressing specific transporters, providing initial insights into the cellular handling of conjugated allocholates.

Identification and Characterization of this compound Metabolites

The catabolism of allocholates, particularly their formation from primary bile acids, is primarily an anaerobic process mediated by gut bacteria. The enzymatic pathway involves a series of reactions that modify the steroid nucleus. A critical step is the 7-dehydroxylation of primary bile acids like cholic acid, which proceeds through a 3-oxo-Δ4,6 intermediate. nih.gov It is from this intermediate that bacterial enzymes can catalyze the formation of the A/B-trans ring junction characteristic of allo-bile acids. nih.gov

This process demonstrates that the gut microbiome possesses unique enzymatic machinery not present in the host, capable of generating structurally distinct secondary bile acids like allodeoxycholic acid and allolithocholic acid. nih.govnih.gov

Phase I metabolism involves reactions such as oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the substrate. sigmaaldrich.comyoutube.com For bile acids, the most common Phase I reaction is hydroxylation, catalyzed by CYP450 enzymes in the liver. nih.gov

Phase II metabolism involves conjugation reactions where an endogenous molecule is attached to the substrate, greatly increasing its water solubility and facilitating its excretion. uomus.edu.iqreactome.orgdrughunter.com For bile acids, key Phase II reactions include:

Amidation (Conjugation with amino acids): The carboxyl side chain is conjugated with either glycine (B1666218) or taurine (B1682933).

Glucuronidation: A glucuronic acid moiety is attached, typically to a hydroxyl group. drughunter.com

Sulfation: A sulfonate group is added to a hydroxyl group. nih.gov

Based on studies with other bile acids in liver S9 fractions, it is highly probable that allocholates undergo similar Phase I and Phase II metabolism. nih.gov Hydroxylation could occur at various positions on the steroid nucleus, followed by conjugation with taurine, glycine, glucuronic acid, or sulfate (B86663) to form more polar, excretable metabolites.

Table 2: Potential Metabolic Reactions for Allocholates

Metabolic Phase Reaction Type Potential Outcome for Allocholates
Phase I Hydroxylation Addition of -OH groups to the steroid nucleus.
Phase II Amidation Conjugation of the side chain with taurine or glycine.
Phase II Glucuronidation Addition of glucuronic acid to hydroxyl groups.

| Phase II | Sulfation | Addition of a sulfate group to hydroxyl groups. |

Impact of Allocholates on Endogenous Metabolic Pathways in In Vitro Systems

Allocholates, a class of bile acids, have been investigated for their potential to modulate various endogenous metabolic pathways in in vitro settings. Research, particularly on derivatives such as Ethyl Iso-allocholate (EIA), has provided insights into their effects on glucose and lipid metabolism, as well as their antioxidant properties. These studies utilize various cell models to elucidate the molecular mechanisms underlying the metabolic impact of allocholates.

Detailed Research Findings

In vitro studies have demonstrated that certain this compound derivatives can significantly influence key metabolic processes. For instance, Ethyl Iso-allocholate has been shown to possess antidiabetic and antioxidant potential by interacting with crucial components of metabolic signaling pathways. texilajournal.comtexilajournal.com

One area of focus has been the impact of EIA on glucose metabolism. In insulin-resistant 3T3-L1 cell models, EIA has been observed to enhance glucose uptake. This effect is believed to be mediated through the modulation of the insulin (B600854) receptor/IRS-1/Akt/GLUT4 signaling pathway. texilajournal.comtexilajournal.com Real-time PCR analysis of 3T3-L1 cells treated with EIA revealed a positive modulation of the expression of key insulin signaling components, including the insulin receptor (IR), insulin receptor substrate 1 (IRS1), protein kinase B (Akt), phosphoinositide 3-kinase (PI3K), and glucose transporter 4 (GLUT4). texilajournal.com

Furthermore, EIA has exhibited inhibitory effects on enzymes critical for carbohydrate digestion, such as alpha-amylase and alpha-glucosidase. texilajournal.comtexilajournal.com This suggests a potential role for allocholates in regulating postprandial hyperglycemia by slowing down the breakdown and absorption of carbohydrates.

The antioxidant properties of allocholates have also been a subject of in vitro investigation. The DPPH radical scavenging assay has been used to demonstrate the antioxidant activity of EIA, indicating its capacity to neutralize free radicals. texilajournal.comtexilajournal.com This antioxidant potential may contribute to the management of oxidative stress, which is often associated with metabolic disorders.

Interactive Data Tables

The following tables summarize the in vitro effects of Ethyl Iso-allocholate on various metabolic parameters.

Table 1: Effect of Ethyl Iso-allocholate on Alpha-Amylase and Alpha-Glucosidase Inhibition

Concentration (µg)Alpha-Amylase Inhibition (%)Alpha-Glucosidase Inhibition (%)
1025.828.5
2042.345.1
3055.758.9
4063.166.4
5071.370.25
Acarbose (Standard) 96.0 95.7

Data derived from in vitro enzymatic assays. texilajournal.comtexilajournal.com

Table 2: Antioxidant Activity of Ethyl Iso-allocholate (DPPH Radical Scavenging Assay)

Concentration (µg)Inhibition (%)
10029
20045
30062
40075
50088
Vitamin C (Standard) 41 (at 100µg), 95 (at 500µg)

Data from in vitro antioxidant capacity testing. texilajournal.comtexilajournal.com

Table 3: In Silico Molecular Docking of Ethyl Iso-allocholate with Key Insulin Signaling Proteins

Target ProteinBinding Affinity (kcal/mol)
Insulin Receptor (IR)-7.9
IRS1-8.2
Akt-8.1
PI3K-8.8
GLUT4-8.5

These in silico findings support the in vitro observations of EIA's positive modulation of the insulin signaling pathway. texilajournal.com

These findings from in vitro and in silico studies suggest that allocholates, particularly derivatives like Ethyl Iso-allocholate, have the potential to interact with and modulate key endogenous metabolic pathways. texilajournal.comtexilajournal.com These interactions primarily revolve around the enhancement of insulin sensitivity and glucose uptake, inhibition of carbohydrate-digesting enzymes, and antioxidant activities. Further research is necessary to fully elucidate the metabolic fate and biotransformation of various allocholates and their broader impact on cellular metabolism.

Advanced Analytical Methodologies for Allocholate Research

Chromatographic Separation and Quantification of Allocholates

Chromatography is a fundamental tool for isolating and quantifying allocholates within complex biological mixtures. The choice of technique depends on the specific research question, whether it is broad profiling or purification of specific isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Allocholates in Complex Biological Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it suitable for the study of allocholates after appropriate derivatization. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample. thermofisher.com

Methodology & Research Findings:

In the analysis of complex biological extracts, such as those from medicinal plants, GC-MS is instrumental in identifying a wide array of phytochemicals, including allocholate derivatives. rjptonline.orgphcogj.com For instance, GC-MS analysis of ethanolic and methanolic extracts from various plants has successfully identified "Ethyl iso-allocholate" as a bioactive component. rjptonline.orgphcogj.complantsjournal.com The process typically involves extracting the compounds from the biological matrix using a solvent like methanol (B129727) or ethanol, followed by concentration of the extract. plantsjournal.comtsijournals.com This extract is then subjected to GC-MS analysis. tsijournals.com

The GC-MS system separates compounds based on their volatility and interaction with the capillary column. thermofisher.com As components elute from the column, they are ionized and fragmented by the mass spectrometer, which then separates the ions based on their mass-to-charge ratio (m/z). thermofisher.com The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for compound identification. tsijournals.cominnovareacademics.in

Several studies have reported the identification of Ethyl iso-allocholate in various plant extracts. The retention time (RT), molecular formula, molecular weight (MW), and peak area percentage are key parameters obtained from GC-MS analysis that aid in the characterization and quantification of the identified compounds. rjptonline.org For example, in one study, Ethyl iso-allocholate was detected with a significant peak area, indicating its relative abundance in the extract. nih.gov

Table 1: GC-MS Parameters for this compound Analysis (Illustrative)

ParameterTypical Value/SettingPurpose
Column Type Fused silica (B1680970) capillary column (e.g., DB-5ms, TG-5MS) innovareacademics.innih.govSeparates volatile compounds based on polarity and boiling point.
Carrier Gas Helium nih.govnih.govTransports the sample through the column.
Flow Rate 1.0 - 1.5 mL/min innovareacademics.innih.govControls the speed of the carrier gas.
Injection Volume 1-2 µL innovareacademics.innih.govAmount of sample introduced into the GC.
Injector Temperature 240-280°C innovareacademics.innih.govEnsures rapid volatilization of the sample.
Oven Temperature Program Initial temp (e.g., 40-70°C), ramped to a final temp (e.g., 280-300°C) innovareacademics.innih.govControls the separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI) nih.govFragments the molecules for mass analysis.
Ionization Energy 70 eV nih.govnih.govStandard energy for creating reproducible mass spectra.
Mass Analyzer Quadrupole or Triple Quadrupole thermofisher.comSeparates ions based on their mass-to-charge ratio.
Detector Electron Multiplier eag.comDetects and amplifies the ion signal.

High-Performance Liquid Chromatography (HPLC) for Allocholates Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable technique for the purification and isolation of individual compounds from complex mixtures. oxfordindices.comteledynelabs.com Its ability to handle a wide range of compounds and its scalability make it particularly suitable for obtaining pure allocholates for further structural and functional studies. kromasil.com

Methodology & Research Findings:

Preparative HPLC is the modality of choice when the goal is to isolate significant quantities of a specific compound. teledynelabs.commz-at.de The fundamental principle involves separating components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.org By carefully selecting the column chemistry and mobile phase composition, specific isomers, such as allocholates, can be effectively separated from other closely related bile acids. sigmaaldrich.commtc-usa.com

The process begins with method development on an analytical scale to optimize the separation conditions. ymc.co.jp Once a satisfactory separation is achieved, the method is scaled up to a preparative column with a larger diameter to handle higher sample loads. kromasil.comymc.co.jp The separated compounds are then detected as they elute from the column, and fractions containing the purified this compound are collected. mz-at.de The purity of the collected fractions can be confirmed using analytical HPLC. rjptonline.org

Research has shown that HPLC is effective for separating various types of isomers. walshmedicalmedia.comchromforum.org For positional isomers, normal-phase chromatography can be particularly effective. chromforum.org For other types of stereoisomers, reversed-phase HPLC with specialized columns is often employed. sigmaaldrich.com The use of volatile mobile phase additives is crucial in preparative HPLC to facilitate the easy removal of the solvent from the purified compound. mz-at.de

Table 2: Key Considerations for Preparative HPLC of Allocholates

ParameterDescriptionImportance for this compound Purification
Stationary Phase (Column) The solid support within the column. Common types include C18 for reversed-phase or silica for normal-phase chromatography. wikipedia.orgThe choice of stationary phase is critical for achieving selectivity between this compound and other bile acid isomers.
Mobile Phase The solvent or solvent mixture that carries the sample through the column. wikipedia.orgThe composition of the mobile phase is adjusted to control the retention and elution of allocholates.
Flow Rate The speed at which the mobile phase moves through the column. wikipedia.orgOptimized to balance separation efficiency and run time.
Detection A detector (e.g., UV-Vis) monitors the column effluent for the presence of compounds. wikipedia.orgAllows for the identification and collection of the this compound peak.
Fraction Collection A fraction collector is used to collect the purified this compound as it elutes from the column. mz-at.deEnables the isolation of the target compound for subsequent experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become cornerstone techniques in metabolomics for the comprehensive analysis of small molecules in biological samples. wikipedia.orgnih.gov This powerful combination leverages the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for profiling this compound metabolites. eag.comwikipedia.org

Methodology & Research Findings:

LC-MS is particularly well-suited for analyzing a wide range of compounds, including those that are not volatile enough for GC-MS. wikipedia.orglcms.cz In a typical LC-MS workflow for metabolite profiling, a biological sample (e.g., plasma, urine, tissue extract) undergoes sample preparation, often involving protein precipitation or liquid-liquid extraction, to remove interfering substances. bioxpedia.comnih.gov The prepared sample is then injected into the LC system, where metabolites are separated on a column, often a reversed-phase C18 column. lcms.czanimbiosci.org

As the separated metabolites elute from the column, they enter the mass spectrometer's ion source, where they are ionized. eag.com The mass spectrometer then analyzes the ions based on their mass-to-charge ratio. eag.com In LC-MS/MS, specific precursor ions can be selected and fragmented to produce product ions, providing a high degree of structural information and specificity. eag.comnih.gov This technique is highly effective for identifying and quantifying metabolites in complex biological matrices. nih.govresearchgate.net

LC-MS-based metabolomics has been successfully applied to differentiate and classify samples based on their metabolite profiles. animbiosci.org The high resolution and accuracy of modern mass spectrometers allow for the confident identification of metabolites by comparing their accurate mass and fragmentation patterns to databases. animbiosci.org This approach is invaluable for understanding the metabolic pathways involving allocholates and identifying potential biomarkers. wikipedia.org

Table 3: LC-MS Parameters for this compound Metabolite Profiling (Illustrative)

ParameterTypical Setting/TechniquePurpose in Metabolite Profiling
Chromatography High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) nih.govSeparates metabolites in the biological extract prior to mass analysis.
Column Reversed-phase (e.g., C18) or HILIC lcms.czSeparates metabolites based on their polarity.
Ionization Source Electrospray Ionization (ESI) nih.govGenerates charged ions from the eluting metabolites for MS analysis.
Mass Analyzer Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap wikipedia.organimbiosci.orgMeasures the mass-to-charge ratio of the ions with high resolution and accuracy.
Scan Mode Full scan for untargeted profiling; Selected Reaction Monitoring (SRM) for targeted quantification thermofisher.comAllows for either broad screening of all metabolites or sensitive detection of specific ones.
Data Analysis Chemometrics (e.g., PCA, PLS-DA) animbiosci.orgStatistical analysis to identify significant differences in metabolite profiles between sample groups.

Spectroscopic Techniques for Elucidating this compound Structure-Function

Spectroscopic methods are essential for determining the precise three-dimensional structure of allocholates and for understanding how their structure relates to their biological function.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to Allocholates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules in solution. creative-biostructure.com It provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for the structural elucidation of allocholates. nih.gov

Methodology & Research Findings:

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in the study of allocholates. 1H NMR provides information about the number and types of protons in a molecule and their connectivity, while 13C NMR reveals the different carbon environments. youtube.comsavemyexams.com The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, allowing for the differentiation of subtle structural differences, such as the stereochemistry at the A/B ring junction that distinguishes allocholates from other bile acids. savemyexams.com

For complex molecules like allocholates, 2D NMR techniques are particularly valuable. wikipedia.org Experiments such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. creative-biostructure.comwikipedia.org These and other 2D NMR experiments, like HMBC (Heteronuclear Multiple Bond Correlation) and TOCSY (Total Correlation Spectroscopy), provide a comprehensive picture of the molecular structure, allowing for the complete assignment of all proton and carbon signals. researchgate.netresearchgate.net

Table 4: Common NMR Experiments for this compound Structural Analysis

ExperimentInformation ProvidedApplication to Allocholates
1H NMR Number of unique protons, their chemical environment, and spin-spin coupling. youtube.comProvides a proton "fingerprint" and information on neighboring protons.
13C NMR Number of unique carbons and their chemical environment. savemyexams.comIdentifies the different carbon atoms in the this compound steroid nucleus and side chain.
COSY Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). wikipedia.orgHelps to trace out the proton connectivity within the ring system and side chain.
HSQC Correlates protons with their directly attached heteronuclei (e.g., 13C). wikipedia.orgLinks the proton and carbon skeletons of the this compound molecule.
HMBC Shows correlations between protons and carbons that are 2-3 bonds apart. researchgate.netProvides long-range connectivity information, crucial for assembling the complete structure.
NOESY Identifies protons that are close in space, revealing through-space interactions. nih.govGives insights into the 3D conformation and stereochemistry of the this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for this compound Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govmdpi.com It operates on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies corresponding to its vibrational modes. mdpi.com

Methodology & Research Findings:

An FTIR spectrum is a plot of infrared absorbance versus wavenumber, which serves as a molecular "fingerprint." eag.com Specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-hydrogen (C-H) bonds, give rise to characteristic absorption bands in the FTIR spectrum. nih.govmdpi.com For allocholates, FTIR can confirm the presence of the hydroxyl groups on the steroid nucleus and the carboxylic acid group at the end of the side chain.

FTIR analysis is often used in conjunction with other techniques, like GC-MS, to provide complementary structural information. researchgate.net For example, after identifying a compound as Ethyl iso-allocholate by GC-MS, FTIR can be used to confirm the presence of expected functional groups like ester carbonyls and hydroxyl groups. researchgate.netindexcopernicus.com The position, intensity, and shape of the absorption bands can provide clues about the molecular structure and bonding. nih.gov

Table 5: Characteristic FTIR Absorption Bands Relevant to Allocholates

Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3500 - 3200O-H (in alcohols, carboxylic acids)Stretching
3000 - 2850C-H (in alkanes)Stretching
1760 - 1690C=O (in carboxylic acids, esters)Stretching
1470 - 1350C-H (in alkanes)Bending
1300 - 1000C-O (in alcohols, esters, carboxylic acids)Stretching

Computational Approaches in this compound Analytics

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of bile acids, including this compound and its derivatives. These methods allow for the investigation of molecular properties and interactions at a level of detail that is often unattainable through experimental techniques alone. By simulating complex biological systems, researchers can predict the behavior of allocholates, understand their mechanisms of action, and design novel derivatives with enhanced or specific activities.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as an this compound derivative, and a protein target. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability of the ligand-protein complex and the conformational changes that occur over time.

A notable study in this area investigated the interaction of Ethyl Iso-allocholate with Dihydropteroate (B1496061) Synthase (DHPS) from Escherichia coli, a key enzyme in the folate biosynthesis pathway and a target for antimicrobial agents. researchgate.net The research employed molecular docking to identify the binding mode of Ethyl Iso-allocholate within the active site of DHPS. The results of the docking study are summarized in the table below.

Table 1: Molecular Docking Results of Ethyl Iso-allocholate with Dihydropteroate Synthase (DHPS)

Parameter Value
Ligand Ethyl Iso-allocholate
Protein Target Dihydropteroate Synthase (DHPS)
Docking Score (C-score) 4
Interacting Residues Arg63, Ser222
Number of H-bonds 2

This table summarizes the key findings from the molecular docking analysis of Ethyl Iso-allocholate with the DHPS enzyme, as reported in the study. wikipedia.org

Following the docking analysis, molecular dynamics simulations were performed to assess the stability of the DHPS-Ethyl Iso-allocholate complex. The root mean square deviation (RMSD) of the complex was monitored over the simulation period to understand its structural stability. A stable RMSD plot for the complex compared to the free enzyme indicated that Ethyl Iso-allocholate forms a stable interaction with the DHPS enzyme. wikipedia.org Such studies are crucial in validating the potential of this compound derivatives as inhibitors of specific protein targets. researchgate.netwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Allocholates

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacs.org While specific QSAR studies focusing exclusively on this compound are not extensively documented, the broader class of bile acids, to which this compound belongs, has been the subject of such analyses. These studies provide a framework for understanding how structural modifications to the this compound scaffold could influence its biological function.

QSAR models for bile acids have been instrumental in elucidating the structural requirements for their interaction with various receptors, such as the G-protein coupled receptor TGR5. acs.orgnih.govmdpi.com These models are typically developed using a training set of bile acid derivatives with known activities. acs.orgmdpi.com

The general workflow for a 3D-QSAR study on bile acids involves the following steps:

Data Set Selection: A series of bile acid analogues with a range of biological activities is selected.

Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: Various physicochemical properties and molecular fields (steric and electrostatic) are calculated for each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to derive a mathematical equation correlating the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

A significant 3D-QSAR study on a series of bile acid derivatives as TGR5 agonists revealed key structural features that influence activity. The resulting model highlighted the importance of the molecular interaction fields at different positions of the bile acid scaffold. acs.orgnih.gov Such models can quantitatively predict the activity of new, untested compounds, thereby guiding the synthesis of more potent and selective modulators. acs.orgmdpi.com The insights gained from these QSAR studies on the broader bile acid class are applicable to this compound and can be used to predict how modifications to its structure would affect its interaction with biological targets.

Structure Function Relationships of Allocholate Analogues

Investigation of Stereochemical Impact on Allocholates' Biological Activities

Stereochemistry, the precise three-dimensional arrangement of atoms in a molecule, is a paramount factor in determining the biological activity of compounds. fiveable.me The interaction between a molecule and its biological target (like an enzyme or receptor) is highly specific, often compared to a lock and key mechanism, where only a molecule with the correct stereochemical configuration can bind effectively. mdpi.com Chiral natural products are typically biosynthesized as single, pure stereoisomers, and this chirality is often critical for their function. mdpi.com

The term "Allocholate" is derived from allocholic acid, a bile acid characterized by a trans-fusion of the A and B rings in the steroid nucleus (a 5α-steroid configuration). core.ac.ukebi.ac.uk This is a key stereochemical feature that distinguishes it from more common bile acids like cholic acid, which have a cis-fused A/B ring system (5β configuration).

The specific analogue, ethyl iso-allocholate , has been identified in various plant and microbial sources and is noted for its biological activities. researchgate.netpsu.edunih.gov The "iso" prefix denotes another specific, yet often complex, stereochemical configuration at one or more of the chiral centers on the steroid scaffold or its side chain. It is this precise stereoisomer that has been linked to activities such as antimicrobial and anti-inflammatory effects. ijpsonline.comdergipark.org.tr

While direct comparative studies of all possible this compound stereoisomers are not widely documented, the principles of stereochemistry in drug action strongly suggest that variations would have significant consequences. mdpi.com Research on other chiral compounds has shown that different stereoisomers can have dramatically different potencies, with some isomers being highly active while others are inert. mdpi.comnih.gov This specificity often arises from stereoselective uptake by cellular transporters or the precise geometric requirements of the target's binding site. mdpi.com Therefore, the biological activities reported for ethyl iso-allocholate are intrinsically linked to its unique and specific three-dimensional structure. Any alteration to its stereocenters would likely disrupt the necessary interactions with its biological targets, leading to diminished or altered activity.

Systematic Evaluation of Functional Group Modifications on Allocholates' Enzymatic and Receptor Binding

The specific functional groups on a steroid's core structure are critical determinants of its binding affinity and selectivity for enzymes and receptors. open.edu Modifying these groups is a fundamental strategy in medicinal chemistry to probe structure-activity relationships (SAR) and optimize therapeutic potential. core.ac.ukquizlet.com

Research has demonstrated that ethyl iso-allocholate can act as an inhibitor of specific enzymes. A notable example is its interaction with dihydropteroate (B1496061) synthase (DHPS) from Escherichia coli, an essential enzyme in the folate biosynthesis pathway. ijpsonline.comijpsonline.com Molecular docking studies have elucidated the specific interactions between ethyl iso-allocholate and the DHPS active site. The compound establishes a stable complex, showing a high binding affinity as indicated by a C-score of 4. ijpsonline.com This binding is stabilized by a network of five hydrogen bonds with key amino acid residues in the enzyme's active site. ijpsonline.com The hydroxyl and ester functional groups on the this compound analogue are crucial for forming these stabilizing interactions.

Further studies suggest the biological potential of ethyl iso-allocholate is also mediated through interactions with the insulin (B600854) receptor and its substrate (IRS-1), highlighting its role in modulating key signaling pathways. texilajournal.com These findings underscore the importance of the specific arrangement of functional groups on the this compound scaffold for targeted molecular recognition.

Comparative Analysis of Allocholates with Other Steroid Derivatives in Biochemical Systems

This compound derivatives are often found in nature alongside other classes of steroids and bioactive compounds. researchgate.netpsu.edu Comparative analysis of these co-occurring molecules provides insight into their potentially distinct or synergistic roles in biological systems. For instance, in an extract from Cenchrus setigerus grass, ethyl iso-allocholate was identified along with other steroidal compounds like stigmast-4-en-3-one and the triterpenoid (B12794562) lupeol. psu.edu While all are derived from the core isoprenoid pathway, their structural differences lead to varied biological activities.

The fundamental steroid skeleton of this compound can be compared to that of cholesterol, the precursor to all steroid hormones and bile acids in mammals. youtube.comwikipedia.orgnih.gov Cholesterol is a C27 sterol essential for the structural integrity of cell membranes. nih.gov In contrast, allocholic acid is a C24 bile acid, a metabolic product of cholesterol designed to aid in lipid digestion. ebi.ac.ukwikipedia.org Ethyl iso-allocholate, a C26 derivative, represents a further modification of this steroidal framework. uct.ac.za This comparison highlights a key principle of steroid biochemistry: modifications to the core structure and side chain length dramatically alter a molecule's primary biological role, shifting it from a structural component (cholesterol) to a metabolic agent (allocholic acid) or a signaling molecule with distinct pharmacological properties (ethyl iso-allocholate). nih.gov

Design and Synthesis of this compound-Based Probes for Biological Pathway Tracing

To visualize and study the biological pathways that this compound analogues modulate, researchers can design and synthesize molecular probes. nih.gov An activity-based probe (ABP) is a powerful tool that typically consists of three components: a recognition element (scaffold), a reporter tag, and a linker. nih.govresearchgate.net The probe is designed to covalently bind to its active target, allowing for its detection and identification. nih.gov

For this compound, a probe could be rationally designed based on its known interactions with enzymes like DHPS or receptors like the insulin receptor. ijpsonline.comtexilajournal.com

Design Principles:

Recognition Scaffold: The ethyl iso-allocholate structure itself would serve as the recognition element, guiding the probe to its specific biological targets. nih.gov

Reporter Tag: A fluorescent group (fluorophore) like a coumarin, BODIPY, or rhodamine dye would be attached as the reporter. nih.govrsc.org This allows for visualization of the probe and its target via fluorescence microscopy.

Linker and Reactive Group: A linker connects the scaffold to the reporter tag. Crucially, the probe would incorporate a reactive group, or "warhead," designed to form a covalent bond with a nearby residue in the target's active site upon binding. acs.org Alternatively, for simple binding visualization, a non-covalent probe can be designed.

Hypothetical Synthesis Strategy: The synthesis of an this compound-based probe would involve multistep organic synthesis. A common strategy is to modify an existing functional group on the this compound scaffold, such as a hydroxyl group, to introduce a chemical handle for "click chemistry," a highly efficient and specific reaction type. nih.gov For example, the hydroxyl group could be converted to an azide (B81097) or a terminal alkyne. Separately, a fluorophore would be synthesized with the complementary click-chemistry handle. The final step would involve joining the this compound scaffold and the fluorophore via the click reaction, yielding the final probe. nih.govresearchgate.net This modular "cassette-like" design offers flexibility to easily swap different scaffolds, linkers, or reporter tags. researchgate.net

Emerging Research Frontiers in Allocholates Studies

Integration of Omics Technologies (Proteomics, Metabolomics) for Allocholate Mechanism Discovery

The comprehensive, system-wide analysis offered by omics technologies is revolutionizing our understanding of this compound's mechanisms of action. aginganddisease.org By integrating proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of small molecules or metabolites), researchers can simultaneously map the molecular landscape of cells and tissues, revealing how this compound influences complex biological networks. nih.gov

Recent studies have employed metabolomics to identify this compound as a potential biomarker in various conditions. For instance, untargeted metabolomics using ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has identified altered levels of allocholic acid in the plasma of individuals with Alzheimer's disease, suggesting its involvement in the disease's pathogenesis. aginganddisease.orgresearchgate.net In one study, a panel of five metabolites, including allocholic acid, was able to distinguish Alzheimer's patients from healthy controls and those with other neurological conditions. researchgate.net Similarly, allocholic acid has been identified as a potential metabolic marker for unstable angina pectoris. aginganddisease.org

In the context of cholestasis, a condition characterized by disrupted bile flow, a combined approach using network pharmacology and targeted metabolomics has shed light on the protective mechanisms of allocholic acid (ACA). nih.gov This research demonstrated that ACA treatment could alleviate liver injury by modulating the bile acid pool, reducing the accumulation of more toxic bile acids like cholic acid and taurocholic acid. nih.govresearchgate.net Proteomics-level investigations further revealed that ACA influences the expression of key proteins involved in bile acid transport. Specifically, it downregulates the bile acid synthase Cyp8b1 while enhancing the expression of efflux transporters like Mrp4 in the liver and Mdr1 and Mrp2 in the kidneys, thereby promoting the removal of excess bile acids. nih.govresearchgate.net

These integrated omics approaches provide a powerful framework for discovering the molecular targets and pathways through which this compound exerts its effects, moving beyond a single-target view to a more holistic understanding of its biological functions. rsc.org

Advanced Microfluidic Systems for this compound Interaction Studies

Microfluidic systems, also known as lab-on-a-chip technology, offer unprecedented precision for studying molecular interactions in miniaturized, controlled environments. elveflow.com These systems manipulate tiny volumes of fluid through micro-scale channels, allowing for high-throughput analysis with minimal sample consumption. mdpi.com For this compound research, microfluidics provides a powerful tool to investigate its interactions with proteins, receptors, and other molecules in a manner that closely mimics physiological conditions. elveflow.comtandfonline.com

A key application is in the study of organ-organ interactions, particularly between the intestine and the liver, which are central to bile acid metabolism. researchgate.net Microfluidic devices containing co-cultures of intestinal and liver cells or tissue slices can simulate the enterohepatic circulation. tandfonline.comfrontiersin.org This allows researchers to study how this compound, formed in the liver or by gut microbiota, influences cellular signaling and gene regulation in both organs. abdominalkey.comresearchgate.net For example, such systems have been used to demonstrate how bile acids produced in one chamber can induce gene expression changes (e.g., FGF15 in intestinal cells) that subsequently regulate enzyme activity (e.g., CYP7A1 in liver cells) in a connected chamber. researchgate.net

These platforms are also invaluable for creating more physiologically relevant models of the liver, incorporating 3D cell cultures (spheroids) and multiple cell types (e.g., hepatocytes and endothelial cells) to better replicate the liver's architecture. tandfonline.com This enhanced complexity allows for more accurate studies of this compound's role in liver function and its potential effects in disease models. frontiersin.org The development of droplet-based microfluidics further refines these studies to the single-cell level, enabling the analysis of cellular heterogeneity in response to this compound. escholarship.orgresearchgate.net By integrating analytical techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers can achieve automated, quantitative analysis of this compound-protein binding directly on-chip. ufluidix.com

Applications of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling the analysis of vast and complex biological datasets to predict molecular activities and design new therapeutic agents. mednexus.orgmdpi.com These computational tools are being applied to this compound research to accelerate the identification of its biological targets and to design novel derivatives with enhanced therapeutic properties. nih.gov

ML algorithms, such as recursive partitioning, random forest, and support vector machines, can build predictive models for the biological activity of steroids like this compound. nih.gov These models are trained on large datasets of compounds with known activities to learn the relationship between a molecule's structure and its biological function. For instance, ML models have been developed to predict whether a steroid will activate nuclear receptors like the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism. nih.gov Such models can screen virtual libraries of this compound derivatives to identify candidates with desired activity profiles before they are synthesized, saving significant time and resources. nih.gov

AI is also crucial in de novo drug design, where algorithms generate entirely new molecular structures with specific properties. nih.gov An adversarial auto-encoder, for example, can be trained on known bile acids to generate novel this compound-like structures that are optimized for binding to a particular therapeutic target, such as the farnesoid X receptor (FXR) or TGR5, which are important in metabolic diseases. wgtn.ac.nzresearchgate.net

Research AreaAI/ML ApplicationPotential Outcome
Target Identification Analysis of multi-omics dataIdentification of new protein targets and pathways regulated by this compound.
Virtual Screening QSAR and ML modelsRapid screening of virtual compound libraries to find this compound derivatives with high activity. nih.gov
De Novo Design Generative adversarial networksDesign of novel this compound-based molecules with optimized therapeutic properties. nih.gov
Drug Repurposing Pattern recognition in biological dataFinding new therapeutic applications for this compound in different diseases. mdpi.com

Sustainability and Green Chemistry Principles in this compound Synthesis

As the therapeutic potential of this compound and its derivatives becomes more apparent, there is a growing need for sustainable and environmentally friendly methods for their synthesis. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency in chemical processes. researchgate.netmdpi.com

A key strategy in the green synthesis of bile acid derivatives is the use of biocatalysis. researchgate.net Enzymes, such as lipases and hydroxysteroid dehydrogenases, can perform highly specific chemical transformations on the this compound scaffold under mild reaction conditions (e.g., neutral pH and room temperature). researchgate.netconicet.gov.ar This high regioselectivity often eliminates the need for complex protection and deprotection steps that are common in traditional organic synthesis, thereby reducing waste and the use of hazardous reagents. conicet.gov.aracs.org For example, lipase-catalyzed reactions have been successfully used to synthesize a variety of cholic acid esters and acetyl derivatives in high yields. conicet.gov.ar

Combinatorial biocatalysis takes this a step further by using a panel of different enzymes and acyl donors to rapidly generate a library of novel this compound derivatives. researchgate.net This approach is not only more sustainable but also highly efficient for exploring the structure-activity relationships of new compounds.

The twelve principles of green chemistry provide a framework for these efforts: rroij.comresearchgate.net

Waste Prevention: Biocatalytic methods generate less waste compared to stoichiometric chemical reactions. researchgate.net

Atom Economy: Designing syntheses to maximize the incorporation of all materials from the reactants into the final product. acs.org

Less Hazardous Chemical Syntheses: Using enzymes avoids many toxic and hazardous reagents and solvents. mdpi.com

Designing Safer Chemicals: Creating this compound derivatives with improved efficacy and reduced toxicity. acs.org

Safer Solvents and Auxiliaries: Preferring water or benign organic solvents for enzymatic reactions. acs.org

Design for Energy Efficiency: Enzymatic reactions often run at ambient temperature and pressure, reducing energy consumption. mdpi.com

Use of Renewable Feedstocks: Exploring the use of renewable starting materials for synthesis. researchgate.net

Reduce Derivatives: The specificity of enzymes minimizes the need for protecting groups. acs.org

Catalysis: Using catalytic enzymes is superior to using stoichiometric reagents. researchgate.net

Design for Degradation: Designing products that can break down into harmless substances after use.

Real-time Analysis for Pollution Prevention: Developing analytical methods to monitor and control reactions in real-time.

Inherently Safer Chemistry for Accident Prevention: The use of milder, enzyme-based processes reduces the risk of chemical accidents.

By adhering to these principles, the chemical synthesis of allocholates can become more economically viable and environmentally responsible, aligning drug development with global sustainability goals. researchgate.net

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity assays?

  • Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. For multi-parametric assays (e.g., transcriptomics), apply ANOVA with post-hoc corrections (Bonferroni) to minimize Type I errors .

Q. Methodological Notes

  • Referencing Standards : Cite primary literature for this compound’s physicochemical properties and bioactivity data, avoiding non-peer-reviewed sources.
  • Data Contradictions : Resolve discrepancies by re-evaluating experimental conditions (e.g., pH, temperature) or employing orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Ethical Compliance : For studies involving human-derived samples, adhere to IRB protocols and declare conflicts of interest per ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allocholate
Reactant of Route 2
Allocholate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.